Antileishmanial agent-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

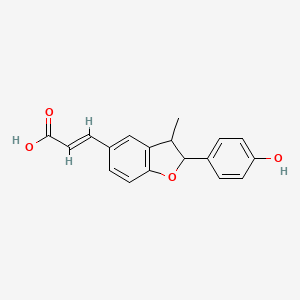

Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(E)-3-[2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H16O4/c1-11-15-10-12(3-9-17(20)21)2-8-16(15)22-18(11)13-4-6-14(19)7-5-13/h2-11,18-19H,1H3,(H,20,21)/b9-3+ |

InChI Key |

SJGWHUYZGDHIFP-YCRREMRBSA-N |

Isomeric SMILES |

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on Antileishmanial Agent-8: Mechanism of Action

Disclaimer: The designation "Antileishmanial agent-8" does not refer to a single, formally recognized compound in publicly available scientific literature. Instead, it appears as a generic identifier, often for "compound 18," in various independent research studies exploring different chemical classes for antileishmanial activity. Consequently, the mechanism of action and associated data are specific to the distinct molecule within each study and cannot be consolidated into a single, coherent guide.

This document presents findings on separate compounds that have been designated as "compound 18" in antileishmanial research, highlighting the impossibility of creating a unified guide for a single "this compound."

Section 1: Quinolines as Antileishmanial Agents

One area of research identifies a 2-substituted quinoline as "compound 18." These compounds are investigated for their ability to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis.

Data Presentation

A study on 2-substituted quinolines reported the following quantitative data for its "compound 18":

| Compound ID | Target Organism | Target Stage | IC50 (μM) | CC50 (μM) on KB cells | Selectivity Index (SI) |

| Compound 18 | L. donovani | Intramacrophage Amastigotes | 4.1 | 34.13 | 8.3 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Intramacrophage Amastigotes):

-

Cell Culture: J-774A.1 mouse macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Parasite Infection: Macrophages are infected with luciferase-transfected L. donovani promastigotes. After 24 hours, non-internalized promastigotes are removed by washing.

-

Compound Treatment: Infected macrophages are treated with varying concentrations of the test compounds (e.g., compound 18) for 72 hours. Miltefosine and sitamaquine are typically used as reference drugs.

-

Viability Assessment: Parasite viability is determined by measuring luciferase activity. The luminescence is read using a luminometer, and the IC50 values are calculated from the dose-response curves.[1]

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: KB (human epithelial) cells are seeded in 96-well plates and incubated for 24 hours.

-

Compound Incubation: Cells are then exposed to various concentrations of the test compounds for 72 hours.

-

MTT Addition: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader to determine cell viability and calculate the CC50.[1]

Mechanism of Action & Signaling

The precise mechanism for this class of quinolines was not detailed in the available literature. However, quinoline-based drugs often act by intercalating with DNA, inhibiting DNA topoisomerases, or disrupting mitochondrial function in parasites.[2]

Caption: Workflow for antileishmanial compound screening and hit identification.

Section 2: Aphidicolin Derivatives as Antileishmanial Agents

In a separate line of research, a semisynthetic aphidicolan derivative was also designated as "compound 18." This compound demonstrated particularly high potency against the intracellular amastigote stage of Leishmania donovani.

Data Presentation

| Compound ID | Target Organism | Target Stage | EC50 (µg/ml) | Cytotoxicity EC50 (µg/ml) on Macrophages | Selectivity Index (SI) |

| Compound 18 | L. donovani | Intracellular Amastigotes | 0.02 | > 25.0 | > 565 |

| Compound 18 | L. donovani | Extracellular Promastigotes | 0.20 | - | - |

EC50: Half-maximal effective concentration.

Experimental Protocols

In Vitro Antileishmanial Activity Assay (Amastigotes):

-

Macrophage Infection: Peritoneal macrophages from BALB/c mice are harvested and infected with L. donovani promastigotes.

-

Compound Treatment: After infection, the cells are treated with various concentrations of aphidicolin derivatives for a specified period.

-

Microscopic Evaluation: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic counting after Giemsa staining.

-

EC50 Calculation: The EC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.[3]

Mechanism of Action

The parent compound, aphidicolin, is a known inhibitor of DNA polymerase alpha in eukaryotic cells. The mechanism for its derivatives, including "compound 18," is presumed to be similar, involving the inhibition of DNA replication in the Leishmania parasite, which would arrest cell division and lead to parasite death. The high selectivity suggests a greater affinity for the parasite's DNA polymerase compared to the host cell's.[3]

Caption: Proposed mechanism of aphidicolin derivatives targeting DNA replication.

Section 3: β-Nitrostyrenes as Antileishmanial Agents

A third distinct study identifies a β-nitrostyrene derivative as "compound 18." This class of compounds was evaluated for its activity against Leishmania donovani promastigotes and intracellular amastigotes.

Data Presentation

| Compound ID | Target Organism | Target Stage | IC50 (nM) |

| Compound 18 | L. donovani | Promastigotes | 55.66 ± 2.84 |

| Compound 18 | L. donovani | Intracellular Amastigotes | 61.63 ± 8.02 |

Experimental Protocols

Assessment of Cellular Morphology:

-

Parasite Culture: L. donovani promastigotes (2 × 10^6 cells/mL) are cultured in M199 medium.

-

Compound Treatment: The promastigotes are incubated with the test compound (e.g., at 1 µM) for 72 hours.

-

Microscopic Observation: Changes in the cellular morphology of the parasites are observed using a phase-contrast microscope at 40x magnification.[4]

-

Data Recording: Images are captured to document alterations such as cell shrinkage, flagellar loss, or membrane blebbing.[4]

Mechanism of Action

While the specific molecular target was not elucidated, the study observed significant changes in parasite morphology after treatment.[4] This suggests that the compound may induce cellular stress, disrupt cytoskeletal integrity, or interfere with membrane function, ultimately leading to cell death.

Caption: Workflow for assessing morphological changes in Leishmania.

Conclusion

The term "this compound" is ambiguous and has been applied to at least three chemically distinct compounds—a quinoline, an aphidicolin derivative, and a β-nitrostyrene—in different research contexts. Each of these compounds exhibits a unique biological activity profile and likely possesses a different mechanism of action. Therefore, it is not possible to provide a single, comprehensive technical guide. Researchers and professionals in drug development should refer to the specific scientific publication associated with the compound of interest to obtain accurate and relevant data.

References

- 1. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | β-Nitrostyrenes as Potential Anti-leishmanial Agents [frontiersin.org]

The Synthesis and Characterization of 8-Hydroxyquinoline: A Promising Antileishmanial Agent

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis, characterization, and biological evaluation of 8-hydroxyquinoline (8-HQN), a heterocyclic compound that has demonstrated significant potential as an antileishmanial agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking detailed methodologies and comparative data for this compound.

Synthesis of 8-Hydroxyquinoline

The most common and economically efficient method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Experimental Protocol: Skraup Synthesis

This protocol outlines a laboratory-scale synthesis of 8-hydroxyquinoline from o-aminophenol.

Materials:

-

o-Aminophenol

-

Anhydrous glycerol

-

o-Nitrophenol (oxidizing agent)

-

Concentrated sulfuric acid

-

Nickel(II) oxide (catalyst, optional)

-

Glacial acetic acid (optional, used in catalyst preparation)

-

40% Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

Catalyst Preparation (Optional): Dissolve a catalytic amount of nickel(II) oxide in concentrated sulfuric acid with stirring at room temperature. Slowly add glacial acetic acid and continue stirring.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add o-aminophenol, anhydrous glycerol, and o-nitrophenol.

-

Reaction Initiation: Vigorously stir the mixture and slowly add the concentrated sulfuric acid (or the prepared catalyst solution). The reaction is exothermic.

-

Reaction Conditions: Maintain the reaction temperature between 70-90°C and continue stirring for approximately 5 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool. Carefully neutralize the mixture to a pH of 7 using a 40% sodium hydroxide solution.

-

Purification: The crude 8-hydroxyquinoline can be purified by distillation.[1] Further purification can be achieved by recrystallization from ethanol.

Characterization of 8-Hydroxyquinoline

The identity and purity of the synthesized 8-hydroxyquinoline should be confirmed using standard analytical techniques.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of 8-hydroxyquinoline will show characteristic signals for the aromatic protons. The spectrum is typically run in CDCl₃ or DMSO-d₆. Key signals include distinct doublets and multiplets in the aromatic region (approximately 7.0-8.8 ppm).

-

FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands. A broad band in the region of 3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are observed around 3045 cm⁻¹. The C=N stretching vibration of the quinoline ring appears near 1600 cm⁻¹.[2]

-

UV-Vis Spectroscopy: The electronic absorption spectrum of 8-hydroxyquinoline in a suitable solvent (e.g., ethanol) will show characteristic absorption bands in the UV region, typically around 200-300 nm.[2]

Antileishmanial Activity and Cytotoxicity

8-Hydroxyquinoline has demonstrated potent activity against various Leishmania species, including both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

In Vitro Efficacy and Cytotoxicity Data

The following tables summarize the reported in vitro activity of 8-hydroxyquinoline against different Leishmania species and its cytotoxicity against various cell lines.

| Leishmania Species | Parasite Stage | IC₅₀ / EC₅₀ (µg/mL) | Reference |

| L. martiniquensis | Promastigote | 1.61 ± 0.28 | [3] |

| L. martiniquensis | Amastigote | 1.56 ± 0.02 | [3] |

| L. amazonensis | Promastigote (72h) | 1.1 ± 0.1 | [4] |

| L. amazonensis | Amastigote (24h) | 1.9 ± 0.1 | [4] |

| L. infantum chagasi | Amastigote (24h) | 2.0 ± 0.8 | [4] |

| L. (V.) shawi | Promastigote (24h) | 0.2 ± 0.03 | [4] |

| L. (V.) lainsoni | Amastigote (24h) | 0.1 ± 0.09 | [4] |

| Cell Line | Assay Duration | CC₅₀ (µg/mL) | Reference |

| THP-1 | - | 128.55 ± 0.92 | [3] |

| Murine Macrophages | 24h | 36.3 ± 2.7 | |

| Murine Macrophages | 72h | 33.6 ± 2.2 |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Experimental Protocols for Biological Assays

-

Parasite Culture: Culture logarithmic phase promastigotes of the desired Leishmania species in a suitable medium (e.g., SIM supplemented with 10% FBS) at 26°C.

-

Assay Setup: In a 96-well plate, add serial dilutions of 8-hydroxyquinoline. Add a suspension of promastigotes (e.g., 2 x 10⁶ parasites/mL) to each well.

-

Incubation: Incubate the plate at 26°C for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a suitable reagent such as alamarBlue.[3] Read the fluorescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀/EC₅₀ values from the dose-response curves.

-

Host Cell Culture: Differentiate a suitable macrophage cell line (e.g., THP-1) in a 96-well plate using phorbol 12-myristate 13-acetate (PMA).[3]

-

Infection: Infect the differentiated macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[3][5]

-

Compound Addition: After an initial incubation period to allow for phagocytosis (e.g., 4 hours), wash the wells to remove non-internalized promastigotes and add fresh medium containing serial dilutions of 8-hydroxyquinoline.

-

Incubation: Incubate the infected cells at 37°C in a 5% CO₂ atmosphere for 72 hours.[5]

-

Viability Assessment (Parasite Rescue and Transformation Assay): Lyse the host macrophages and transfer the contents to a new plate with promastigote growth medium. Incubate at 26°C to allow viable amastigotes to transform back into promastigotes. Quantify the resulting promastigote growth using a viability reagent.[3]

-

Data Analysis: Calculate the IC₅₀/EC₅₀ values.

-

Cell Culture: Seed a macrophage cell line (e.g., THP-1) in a 96-well plate and, if necessary, induce differentiation with PMA.[3]

-

Compound Addition: Add serial dilutions of 8-hydroxyquinoline to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-72 hours.

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.

-

Data Analysis: Calculate the CC₅₀ value from the dose-response curves.

Mechanism of Action

The antileishmanial effect of 8-hydroxyquinoline and its derivatives is believed to be multifactorial, with a primary impact on the parasite's mitochondria.

Mitochondrial Dysfunction

Studies have shown that 8-hydroxyquinoline can cause a depolarization of the mitochondrial membrane potential in Leishmania parasites.[6] This disruption of mitochondrial function leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering an apoptotic-like cell death pathway in the parasite.[6]

Experimental Protocol: Mitochondrial Membrane Potential Assay

-

Parasite Treatment: Treat Leishmania promastigotes with 8-hydroxyquinoline at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).

-

Staining: Stain the treated and untreated parasites with a mitochondrial membrane potential-sensitive fluorescent dye, such as JC-1 or rhodamine 123.

-

Analysis: Analyze the fluorescence of the stained parasites using flow cytometry. A shift in the fluorescence profile (e.g., a decrease in red/green fluorescence ratio for JC-1) indicates mitochondrial depolarization.

Visualizations

Synthesis and Biological Evaluation Workflow

Caption: Workflow for the synthesis and biological evaluation of 8-HQN.

Proposed Mechanism of Action of 8-Hydroxyquinoline

Caption: Proposed mechanism of 8-HQN action on Leishmania parasites.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antileishmanial Activity of 8-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antileishmanial activity of 8-hydroxyquinoline (8-HQ), a promising small molecule with demonstrated efficacy against various Leishmania species. This document synthesizes key findings on its biological activity, cytotoxicity, and proposed mechanism of action, offering a valuable resource for researchers in the field of antileishmanial drug discovery.

Quantitative Efficacy and Cytotoxicity

The antileishmanial potency of 8-hydroxyquinoline and its derivatives has been evaluated against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is also presented to indicate the compound's specificity for the parasite over host cells.[1][2]

| Leishmania Species | Parasite Stage | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |

| L. martiniquensis | Promastigote | - | 1.60 ± 0.28 | [3] |

| L. martiniquensis | Intracellular Amastigote | - | 1.56 ± 0.02 | [3] |

| L. (V.) shawi | Promastigote | 24 | 0.2 ± 0.03 | [4] |

| L. (V.) lainsoni | Promastigote | 72 | 0.06 ± 0.01 | [4] |

| L. (L.) amazonensis | Promastigote | 24 | 2.9 ± 0.3 | [4] |

| L. (L.) amazonensis | Promastigote | 72 | 1.1 ± 0.1 | [4] |

| L. (L.) infantum | Promastigote | 24 | 2.1 ± 0.2 | [5] |

| L. (L.) infantum | Promastigote | 72 | 0.34 ± 0.1 | [5] |

| L. (V.) guyanensis | Promastigote | 24 | 0.3 ± 0.08 | [5] |

| L. (V.) guyanensis | Promastigote | 72 | 0.1 ± 0.03 | [5] |

| L. (V.) naiffi | Promastigote | 24 | 0.8 ± 0.1 | [5] |

| L. (V.) naiffi | Promastigote | 72 | 0.5 ± 0.08 | [5] |

| L. (V.) lainsoni | Intracellular Amastigote | 24 | 0.1 ± 0.09 | [4] |

| L. (V.) shawi | Intracellular Amastigote | 24 | 0.1 ± 0.01 | [4] |

| L. (L.) infantum | Intracellular Amastigote | 24 | 2.0 ± 0.8 | [4] |

| L. (L.) amazonensis | Intracellular Amastigote | 24 | 1.9 ± 0.1 | [4] |

| L. (V.) guyanensis | Intracellular Amastigote | 24 | 0.8 ± 0.1 | [4] |

| L. (V.) naiffi | Intracellular Amastigote | 24 | 0.45 ± 0.02 | [4] |

| L. (V.) naiffi | Intracellular Amastigote | 72 | 0.03 ± 0.0002 | [4] |

| L. (V.) guyanensis | Intracellular Amastigote | 72 | 0.03 ± 0.002 | [4] |

| Cell Line | Incubation Time (h) | CC₅₀ (µg/mL) | Reference |

| THP-1 | - | 128.55 ± 0.92 | [3] |

| Murine Macrophages | 24 | 36.3 ± 2.7 | [4] |

| Murine Macrophages | 72 | 33.6 ± 2.2 | [4] |

| SH-SY5Y | 24 | >10 (µM) | [6] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Antileishmanial Activity against Promastigotes

This protocol outlines the procedure for determining the efficacy of a test compound against the promastigote stage of Leishmania.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640, M199) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics at 24-26°C.[7] Parasites are maintained in the logarithmic growth phase.

-

Assay Preparation: Promastigotes are harvested, centrifuged, and resuspended in fresh medium to a concentration of approximately 1 x 10⁶ parasites/mL.

-

Compound Dilution: The test compound (e.g., 8-hydroxyquinoline) is serially diluted in the culture medium to achieve a range of concentrations.

-

Incubation: 100 µL of the parasite suspension is added to each well of a 96-well plate, followed by 100 µL of the compound dilutions. The plates are incubated at 24-26°C for 48-72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[1] The absorbance is read using a microplate spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curves.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol details the assessment of a compound's activity against the clinically relevant intracellular amastigote stage.

-

Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) is cultured in complete medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Macrophage Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into adherent macrophages by treatment with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[8]

-

Infection: Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[1][9] The plates are incubated for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Promastigotes: After incubation, the wells are washed with warm medium to remove non-internalized promastigotes.

-

Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

-

Incubation: The plates are incubated for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Infection: The number of intracellular amastigotes is determined. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a parasite rescue and transformation assay can be performed.[8]

-

Data Analysis: The percentage of infection reduction is calculated compared to untreated infected cells. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay

This protocol describes the evaluation of a compound's toxicity to mammalian host cells.

-

Cell Seeding: Macrophages (e.g., THP-1, J774A.1) are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Cell viability is assessed using a colorimetric method such as the MTT assay.[10][11] A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Proposed Mechanism of Action and Experimental Workflow

The antileishmanial activity of 8-hydroxyquinoline and its analogs is believed to be multifactorial, with a significant impact on the parasite's mitochondria.

Signaling Pathway of 8-Hydroxyquinoline's Antileishmanial Activity

Studies on 8-aminoquinoline analogues suggest that these compounds can disrupt the mitochondrial respiratory chain in Leishmania.[12][13] This leads to a cascade of events culminating in parasite death. The proposed mechanism involves the inhibition of respiratory complex III (cytochrome c reductase), which in turn causes a decrease in oxygen consumption and depolarization of the mitochondrial membrane potential.[12] This mitochondrial dysfunction results in a drop in intracellular ATP levels, an increase in reactive oxygen species (ROS) production, and a disruption of intracellular calcium homeostasis, ultimately leading to apoptosis-like cell death.[12]

Caption: Proposed signaling pathway of 8-Hydroxyquinoline in Leishmania.

Experimental Workflow for In Vitro Antileishmanial Screening

The general workflow for evaluating the in vitro antileishmanial activity of a compound involves a series of sequential assays to determine its efficacy, cytotoxicity, and selectivity.

Caption: General workflow for in vitro antileishmanial drug screening.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Tafenoquine, an Antiplasmodial 8-Aminoquinoline, Targets Leishmania Respiratory Complex III and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The 8-Aminoquinoline Scaffold: A Deep Dive into Structure-Activity Relationships for Novel Antileishmanial Agents

A Technical Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of new, effective, and safe antileishmanial drugs. The 8-aminoquinoline core has emerged as a promising scaffold in the pursuit of such agents, with several analogues demonstrating potent activity against various Leishmania species. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoquinoline derivatives, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

Structure-Activity Relationship (SAR) of 8-Aminoquinoline Analogues

The antileishmanial activity of 8-aminoquinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring and the diamine side chain. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for potent and selective antileishmanial activity.

Antileishmanial Activity Against Leishmania donovani Promastigotes

The following table summarizes the in vitro activity of various 8-aminoquinoline analogues against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.

| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Side Chain at Position 8 | IC50 (µM) vs. L. donovani Promastigotes | Reference |

| Primaquine | H | H | OCH3 | (4-amino-1-methylbutyl)amino | - | [1] |

| Tafenoquine | H | H | OCH3 | [2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)phenyl]amino-1-methylethylamino | 0.1 - 4.0 | [2] |

| Sitamaquine | H | H | Cl | N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine | - | [3] |

| WR 226292 | CH3 | OCH3 | OCH3 | - | - | [4] |

| WR 6881 | H | H | OH | - | - | [4] |

| WR 49577 | H | H | OH | - | - | [4] |

Note: Specific IC50 values for some compounds against promastigotes were not available in the provided search results. Further targeted literature searches would be required to populate these fields comprehensively.

Antileishmanial Activity Against Intracellular Amastigotes

The clinically relevant stage of the Leishmania parasite is the intracellular amastigote, which resides within host macrophages. The activity of 8-aminoquinolines against this stage is a critical determinant of their therapeutic potential.

| Compound | IC50 (µM) vs. Intracellular L. donovani Amastigotes | Reference |

| Tafenoquine | 0.1 - 4.0 | [2] |

| Sitamaquine | - | [3] |

Note: As with the promastigote data, a more exhaustive literature review is necessary to compile a comprehensive table of IC50 values against intracellular amastigotes for a wider range of 8-aminoquinoline analogues.

Cytotoxicity Against Mammalian Cells

A crucial aspect of drug development is ensuring the selectivity of a compound for the pathogen over the host cells. The following table presents the cytotoxicity of selected 8-aminoquinoline derivatives against various mammalian cell lines, typically expressed as the 50% cytotoxic concentration (CC50).

| Compound | Cell Line | CC50 (µM) | Reference |

| 8-hydroxyquinoline | HCT 116 | 9.33 ± 0.22 | [5] |

| 8-hydroxyquinoline | MCF-7 | - | [5] |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Myeloma cells | 14 | [6] |

| 7-morpholinomethyl-8-hydroxyquinoline | 60 cell lines (average logGI50) | -5.09 M | [6] |

| 7-diethylaminomethyl-8-hydroxyquinoline | 60 cell lines (average logGI50) | -5.35 M | [6] |

Note: The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a key parameter for evaluating the therapeutic window of a compound. A higher SI value indicates greater selectivity for the parasite.

Experimental Protocols

Accurate and reproducible assessment of the antileishmanial activity and cytotoxicity of 8-aminoquinoline analogues relies on standardized in vitro assays. The following are detailed protocols for the evaluation of these compounds.

In Vitro Antileishmanial Activity Against Promastigotes

This assay determines the direct effect of the compounds on the extracellular, flagellated form of the parasite.

Materials:

-

Leishmania donovani promastigotes (e.g., MHOM/ET/67/L82 strain)[3]

-

RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS)[3]

-

96-well flat-bottom microtiter plates

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Reference drug (e.g., Amphotericin B)

-

Resazurin solution

-

Plate reader (fluorometer)

Procedure:

-

Culture Leishmania donovani promastigotes in RPMI-1640 medium at 26°C until they reach the mid-logarithmic growth phase.

-

Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds and the reference drug in culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include a solvent control (DMSO) and a negative control (medium only).

-

Incubate the plates at 26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Antileishmanial Activity Against Intracellular Amastigotes

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular stage of the parasite within host macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary macrophages[7]

-

RPMI-1640 medium supplemented with 10% FBS[8]

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Leishmania donovani stationary-phase promastigotes

-

16-well LabTek tissue culture slides or 96-well microtiter plates[7]

-

Test compounds and reference drug

-

Methanol for fixation

-

Giemsa stain

-

Light microscope

Procedure:

-

Seed THP-1 cells in a 16-well slide or 96-well plate at a density of 4 x 10^5 cells/mL and differentiate them into adherent macrophages by incubation with 100 ng/mL of PMA for 48-72 hours at 37°C in a 5% CO2 atmosphere. For primary macrophages, seed them and allow them to adhere for 24 hours.

-

Wash the adherent macrophages with fresh medium to remove non-adherent cells.

-

Infect the macrophages with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 5:1.[7]

-

Incubate the infected cells for 24 hours at 34°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]

-

Wash the cells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compounds and reference drug to the infected macrophages in triplicate.

-

Incubate the plates for 72 hours at 34°C.[7]

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by counting under a light microscope.

-

Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay Against Mammalian Cells

This assay is essential to determine the selectivity of the compounds.

Materials:

-

Mammalian cell line (e.g., THP-1, HepG2, or other relevant cell lines)

-

Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

-

96-well microtiter plates

-

Test compounds and a reference cytotoxic drug

-

Resazurin or MTT solution

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the cells in triplicate.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Assess cell viability using the resazurin or MTT assay as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of 8-aminoquinolines against Leishmania is believed to involve the disruption of mitochondrial function, leading to an apoptosis-like cell death cascade.

Caption: Proposed mechanism of action of 8-aminoquinolines in Leishmania.

Caption: General workflow for screening antileishmanial 8-aminoquinolines.

Conclusion

The 8-aminoquinoline scaffold represents a valuable starting point for the development of new antileishmanial drugs. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the quinoline nucleus and the side chain in modulating potency and selectivity. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of novel analogues. Furthermore, the elucidation of the mitochondrial mechanism of action offers opportunities for rational drug design and the development of targeted therapies. Continued exploration of the chemical space around the 8-aminoquinoline core, guided by robust biological evaluation, holds significant promise for delivering the next generation of antileishmanial agents.

References

- 1. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 2. Antileishmanial and Antitrypanosomal Activities of the 8-Aminoquinoline Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of 8-aminoquinolines against Leishmania tropica within human macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]

- 6. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. med.nyu.edu [med.nyu.edu]

Initial Screening of 8-Hydroxyquinoline as a Potent Antileishmanial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Antileishmanial agent-8" is not consistently defined in the available scientific literature. One source refers to a compound with this designation (also known as compound 18) with an IC50 of 5.64 μM against Leishmania donovani. However, a far more extensive body of research exists for the potent antileishmanial compound 8-hydroxyquinoline (8-HQ, 8-HQN) . Given the numerical similarity and the wealth of data available, this guide will focus on the initial screening and characterization of 8-hydroxyquinoline as a promising antileishmanial agent.

This technical guide provides a comprehensive overview of the initial screening of 8-hydroxyquinoline (8-HQ) and its derivatives against various Leishmania species. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the methodologies, quantitative data, and mechanisms of action associated with this promising antileishmanial compound.

Quantitative Data Summary

The antileishmanial activity of 8-hydroxyquinoline (8-HQ) has been evaluated against both the extracellular promastigote and intracellular amastigote stages of various Leishmania species. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ) Against Promastigotes

| Leishmania Species | EC50 / IC50 (µg/mL) | Incubation Time (h) | Reference |

| L. (L.) amazonensis | 2.9 ± 0.3 | 24 | [1] |

| L. (L.) amazonensis | 1.1 ± 0.1 | 72 | [1] |

| L. (L.) infantum chagasi | 2.1 ± 0.2 | 24 | [2] |

| L. (L.) infantum chagasi | 0.34 ± 0.1 | 72 | [2] |

| L. (V.) guyanensis | 0.3 ± 0.08 | 24 | [2] |

| L. (V.) guyanensis | 0.1 ± 0.03 | 72 | [2] |

| L. (V.) naiffi | 0.8 ± 0.1 | 24 | [2] |

| L. (V.) naiffi | 0.5 ± 0.08 | 72 | [2] |

| L. (V.) shawi | 0.2 ± 0.03 | 24 | [2] |

| L. (V.) shawi | 0.31 ± 0.08 | 72 | [2] |

| L. (V.) lainsoni | 0.06 ± 0.01 | 72 | [1] |

| L. martiniquensis | 1.60 ± 0.28 | Not Specified | [3][4] |

| L. tropica | 0.4 | 48 | [5] |

| L. major | 0.88 | 48 | [5] |

| L. infantum | 0.62 | 48 | [5] |

Table 2: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ) Against Intracellular Amastigotes

| Leishmania Species | EC50 / IC50 (µg/mL) | Host Cell | Reference |

| L. martiniquensis | 1.56 ± 0.02 | THP-1 | [3][4] |

| L. donovani | 5.64 µM | Not Specified | [6] |

| L. donovani (intracellular) | 6.5 µM | Not Specified | [7] |

| L. infantum (intracellular) | 7.6 µM | Not Specified | [7] |

Table 3: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline (8-HQ)

| Cell Line | CC50 (µg/mL) | Selectivity Index (SI) vs. Promastigotes | Selectivity Index (SI) vs. Amastigotes | Reference |

| THP-1 | 128.55 ± 0.92 | 79.84 (L. martiniquensis) | 82.40 (L. martiniquensis) | [3][4] |

| L-6 | 73.9 µM | - | 13.1 (L. donovani) | [6] |

| Murine Macrophages | >16.4 µg/mL | 328 (L. amazonensis) | - | [8] |

| Murine Macrophages | >16.4 µg/mL | 62 (L. infantum) | - | [8] |

| Murine Macrophages | >16.4 µg/mL | 47 (L. braziliensis) | - | [8] |

Higher SI values indicate greater selectivity for the parasite over host cells.

Table 4: In Vivo Efficacy of 8-Hydroxyquinoline (8-HQ) in BALB/c Mice

| Leishmania Species | Administration Route | Dose | Outcome | Reference |

| L. (L.) amazonensis | Intralesional | 10 and 20 mg/kg/day for 10 days | Significant decrease in lesion size and parasite load | [1] |

| L. (L.) amazonensis | Subcutaneous | 10 mg/kg/day | Reduction in lesion diameter and parasite load | [8] |

| L. (L.) amazonensis | Topical (1% and 2% cream) | Not Applicable | Reduction in parasite burden and lesion size | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial screening of 8-hydroxyquinoline.

In Vitro Antileishmanial Activity Against Promastigotes

This assay determines the effect of the compound on the extracellular, motile form of the parasite.

Protocol:

-

Leishmania Culture: Promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) at 25-26°C until they reach the stationary phase.

-

Compound Preparation: A stock solution of 8-HQ is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of parasite suspension (typically 1 x 10^6 promastigotes/mL) to each well.

-

Compound Addition: Add 100 µL of the various dilutions of 8-HQ to the wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

-

Incubation: Incubate the plates at 25-26°C for 24, 48, or 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT or resazurin assay. For the resazurin assay, add 20 µL of resazurin solution (e.g., 0.0125%) to each well and incubate for another 4-24 hours.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Against Intracellular Amastigotes

This assay assesses the compound's ability to eliminate the clinically relevant intracellular form of the parasite within host macrophages.

Protocol:

-

Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774, or peritoneal macrophages) in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. For THP-1 cells, induce differentiation into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Macrophage Infection: Seed the macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of 8-HQ to the infected macrophages and incubate for 48-72 hours.

-

Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against mammalian cells to determine its selectivity.

Protocol:

-

Cell Culture: Culture mammalian cells (e.g., THP-1, L-6, or murine peritoneal macrophages) in appropriate media and conditions.

-

Assay Setup: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere.

-

Compound Exposure: Expose the cells to the same serial dilutions of 8-HQ used in the antileishmanial assays.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[4]

-

Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or alamarBlue.[4]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50 / IC50 (or EC50).

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This experiment assesses the therapeutic potential of the compound in a living organism.

Protocol:

-

Animal Model: Use susceptible mouse strains such as BALB/c.

-

Infection: Infect the mice subcutaneously at the base of the tail or in the footpad with 1 x 10^6 stationary-phase promastigotes of a cutaneous Leishmania species (e.g., L. amazonensis).

-

Treatment Initiation: Begin treatment once lesions are established (e.g., 4-6 weeks post-infection).

-

Compound Administration: Administer 8-HQ via the desired route (e.g., intralesional, subcutaneous, or topical) at various doses (e.g., 10 and 20 mg/kg) for a specified duration (e.g., 10 consecutive days).[1] A control group receives the vehicle, and a positive control group receives a standard drug like Glucantime®.

-

Monitoring: Measure the lesion size weekly using a caliper.

-

Parasite Load Determination: At the end of the experiment, euthanize the animals and determine the parasite load in the lesion, spleen, and liver using limiting dilution assay or quantitative PCR.

-

Data Analysis: Compare the lesion development and parasite burden between the treated and control groups to evaluate the efficacy of the compound.

Visualizations

Signaling Pathways and Mechanisms of Action

The antileishmanial activity of 8-hydroxyquinoline is associated with multiple mechanisms, including the disruption of the parasite's mitochondrial function and the stimulation of host cell defense mechanisms.

Caption: Proposed mechanism of action of 8-Hydroxyquinoline against Leishmania.

Experimental Workflows

The following diagrams illustrate the workflows for the primary in vitro screening assays.

Caption: Workflow for the in vitro antileishmanial screening against promastigotes.

Caption: Workflow for the in vitro antileishmanial screening against intracellular amastigotes.

References

- 1. mdpi.com [mdpi.com]

- 2. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An effective in vitro and in vivo antileishmanial activity and mechanism of action of 8-hydroxyquinoline against Leishmania species causing visceral and tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Target Identification of 8-Hydroxyquinoline Derivatives as Antileishmanial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health problem with limited therapeutic options, necessitating the discovery of novel drug targets and effective antileishmanial compounds. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a promising starting point for the development of new antileishmanial drugs. This technical guide provides a comprehensive overview of the current understanding of the target identification for 8-hydroxyquinoline derivatives, with a focus on their proposed mechanism of action against Leishmania parasites. We consolidate quantitative efficacy and cytotoxicity data, provide detailed experimental protocols for key validation assays, and present visual workflows and pathway diagrams to facilitate further research and development in this area.

Introduction

The current therapeutic arsenal against leishmaniasis is hampered by issues of toxicity, emerging drug resistance, and high cost. Consequently, there is an urgent need to identify and validate novel drug targets within the Leishmania parasite and to develop new chemical entities with potent and selective antileishmanial activity. The 8-hydroxyquinoline (8-HQ) class of compounds has demonstrated significant in vitro and in vivo efficacy against various Leishmania species, making it a molecule of interest for antileishmanial drug discovery.[1][2][3] This guide focuses on the current evidence pointing towards the parasite's mitochondrion as a primary target of 8-HQ and its derivatives, leading to a cascade of events culminating in parasite death.

Quantitative Data Summary

The following tables summarize the in vitro activity of 8-hydroxyquinoline (8-HQ) and its derivative, clioquinol, against different Leishmania species, as well as their cytotoxicity against mammalian cells.

Table 1: Antileishmanial Activity of 8-Hydroxyquinoline (8-HQ)

| Leishmania Species | Parasite Stage | Incubation Time (h) | EC50 (µg/mL) | Reference |

| L. (L.) amazonensis | Promastigote | 24 | 1.9 ± 0.1 | [1] |

| L. (L.) amazonensis | Amastigote | 24 | 1.9 ± 0.1 | [1] |

| L. (L.) infantum chagasi | Promastigote | 24 | 2.0 ± 0.8 | [1] |

| L. (L.) infantum chagasi | Amastigote | 24 | 2.0 ± 0.8 | [1] |

| L. (V.) guyanensis | Promastigote | 24 | 0.8 ± 0.1 | [1] |

| L. (V.) guyanensis | Amastigote | 24 | 0.8 ± 0.1 | [1] |

| L. (V.) naiffi | Promastigote | 24 | 0.45 ± 0.02 | [1] |

| L. (V.) naiffi | Amastigote | 24 | 0.45 ± 0.02 | [1] |

| L. (V.) lainsoni | Promastigote | 24 | 0.1 ± 0.09 | [1] |

| L. (V.) lainsoni | Amastigote | 24 | 0.1 ± 0.09 | [1] |

| L. (V.) shawi | Promastigote | 24 | 0.2 ± 0.03 | [1] |

| L. (V.) shawi | Amastigote | 24 | 0.1 ± 0.01 | [1] |

| L. martiniquensis | Promastigote | - | 1.60 ± 0.28 | [4] |

| L. martiniquensis | Intracellular Amastigote | - | 1.56 ± 0.02 | [4] |

Table 2: Antileishmanial Activity of Clioquinol

| Leishmania Species | Parasite Stage | EC50 (µg/mL) | Reference |

| L. amazonensis | Promastigote | 2.55 ± 0.25 | [5] |

| L. amazonensis | Axenic Amastigote | 1.88 ± 0.13 | [5] |

| L. infantum | Promastigote | 1.44 ± 0.35 | [5] |

| L. infantum | Axenic Amastigote | 0.98 ± 0.17 | [5] |

Table 3: Cytotoxicity of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | CC50 / EC50 (µg/mL) | Selectivity Index (SI) | Reference |

| 8-HQ | Murine Macrophages | 42.9 ± 1.3 (24h) | Varies by species and stage | [1] |

| 8-HQ | THP-1 cells | 128.55 ± 0.92 | 79.84 (Promastigotes) | [4] |

| 8-HQ | THP-1 cells | 128.55 ± 0.92 | 82.40 (Amastigotes) | [4] |

| Clioquinol | Murine Macrophages | 255 ± 23 | 99.9 (L. amazonensis Pro) | [5] |

| Clioquinol | Murine Macrophages | 255 ± 23 | 177.1 (L. infantum Pro) | [5] |

| Clioquinol | Murine Macrophages | 255 ± 23 | 135.6 (L. amazonensis Ama) | [5] |

| Clioquinol | Murine Macrophages | 255 ± 23 | 260.1 (L. infantum Ama) | [5] |

| Clioquinol | Human Red Blood Cells | 489 ± 20 | - | [5] |

Proposed Mechanism of Action and Potential Targets

The primary mechanism of action proposed for 8-hydroxyquinoline derivatives against Leishmania involves the disruption of mitochondrial function. This hypothesis is supported by observations of a loss of mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS) in treated parasites.[3][5] This mitochondrial dysfunction is believed to be a key event leading to parasite death.

Additionally, some studies suggest that 8-HQ derivatives may also cause damage to the parasite's plasma membrane, leading to a loss of integrity and subsequent cell lysis, potentially through a necrosis-like mechanism.[5] Another potential, though less explored, target is the M1 aminopeptidase, which has been shown to be inhibited by certain 8-hydroxy-2-quinoline carbaldehyde derivatives.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the mechanism of action of 8-hydroxyquinoline derivatives against Leishmania.

Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted from methodologies using the fluorescent probe Rhodamine 123.[7]

Materials:

-

Leishmania promastigotes

-

Phosphate-buffered saline (PBS) supplemented with 1% glucose

-

Rhodamine 123 (stock solution in DMSO)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control

-

Spectrofluorometer

Procedure:

-

Harvest late-log phase promastigotes by centrifugation (e.g., 600 x g for 2 minutes).

-

Wash the parasites once with PBS containing 1% glucose.

-

Resuspend the parasite pellet in the same buffer to a density of 10⁸ parasites/mL.

-

Add Rhodamine 123 to a final concentration of 20 µM.

-

Incubate the parasites in the dark at 29°C for 45 minutes with gentle agitation.

-

Wash the parasites twice with PBS containing 1% glucose to remove excess dye.

-

Resuspend the final pellet in the same buffer and transfer to a stirred cuvette in a spectrofluorometer.

-

Measure the fluorescence at an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

-

Record the baseline fluorescence, then add the 8-hydroxyquinoline derivative at the desired concentration and monitor the change in fluorescence over time.

-

As a positive control for mitochondrial membrane depolarization, add FCCP to a final concentration of 2 µM.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on the use of the cell-permeable dye H₂DCFDA.[8][9]

Materials:

-

Leishmania promastigotes

-

Schneider's Drosophila medium or other suitable culture medium

-

H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or spectrofluorometer

Procedure:

-

Culture promastigotes (e.g., 1x10⁶ cells/mL) in the presence or absence of the 8-hydroxyquinoline derivative for the desired time period (e.g., 48 hours).

-

Harvest the parasites by centrifugation and wash them with PBS.

-

Resuspend the parasites in PBS to a concentration of 2x10⁶ cells/mL.

-

Add H₂DCFDA to a final concentration of 20 µM.

-

Incubate the cells for 20 minutes at 37°C in the dark.

-

Analyze the fluorescence of the parasite suspension by flow cytometry (using a filter for fluorescein isothiocyanate) or a spectrofluorometer (excitation at ~507 nm, emission at ~530 nm).

-

Quantify the increase in fluorescence in treated cells relative to untreated controls.

Assessment of Plasma Membrane Integrity

This protocol utilizes the fluorescent dye Propidium Iodide (PI), which is excluded by cells with intact membranes.[10][11]

Materials:

-

Leishmania promastigotes

-

PBS

-

Propidium Iodide (PI) (stock solution in water)

-

Digitonin or other permeabilizing agent as a positive control

-

Flow cytometer

Procedure:

-

Treat promastigotes with the 8-hydroxyquinoline derivative at the desired concentrations for a specified time.

-

Harvest the parasites by centrifugation and wash them with PBS.

-

Resuspend the parasites in PBS.

-

Add PI to a final concentration of 2 µg/mL.

-

Incubate for 10 minutes at 28°C in the dark.

-

Analyze the samples immediately by flow cytometry, measuring the fluorescence in the red channel.

-

Untreated parasites serve as a negative control, while parasites treated with a permeabilizing agent like digitonin serve as a positive control for membrane damage.

Visualizations

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for investigating the mechanism of action of a potential antileishmanial compound.

References

- 1. mdpi.com [mdpi.com]

- 2. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis [mdpi.com]

- 4. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.12. Determination of Mitochondrial Membrane Potential of Leishmania mexicana [bio-protocol.org]

- 8. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of Antileishmanial agent-8

An in-depth analysis of "Antileishmanial agent-8" reveals that this designation is not a standardized name for a specific, well-characterized compound in the broader scientific literature. It is likely a provisional name assigned to one compound within a larger series during early-stage drug discovery studies. Without a definitive chemical structure or a more specific identifier, a comprehensive guide on a single, universally recognized "this compound" cannot be compiled.

However, to fulfill the user's request for a technical guide that adheres to the specified format, this document will synthesize data from a representative study on a series of antileishmanial agents. We will use Compound 8 from a study on quinoline derivatives as a placeholder for "this compound" to illustrate the required data presentation, experimental protocols, and visualizations. This compound was identified as a potent agent against Leishmania donovani.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the key properties for the selected quinoline derivative, herein referred to as this compound.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Method/Conditions |

| Molecular Formula | C₂₁H₂₀FN₃O | --- |

| Molecular Weight | 349.4 g/mol | Mass Spectrometry |

| LogP (o/w) | 3.85 | Calculated (cLogP) |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | Calculated |

| Aqueous Solubility | Low | Experimental (Nephelometry) |

| pKa | 6.2 (most basic) | Calculated |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the protocols used to characterize this compound.

In Vitro Antileishmanial Activity Assay

The primary efficacy of the compound was determined against the amastigote stage of Leishmania donovani, the clinically relevant form of the parasite.

-

Cell Culture: Peritoneal macrophages were harvested from mice and seeded in 96-well plates. Macrophages were then infected with L. donovani promastigotes, which convert to amastigotes within the host cells.

-

Compound Application: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to achieve final concentrations ranging from 0.1 to 50 µM. The infected macrophages were treated with these dilutions.

-

Incubation: The plates were incubated for 72 hours to allow the compound to exert its effect.

-

Quantification: After incubation, the cells were fixed with methanol and stained with Giemsa stain. The number of amastigotes per 100 macrophages was counted using light microscopy. The half-maximal effective concentration (EC₅₀) was calculated by non-linear regression analysis.

Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against host cells (macrophages) was measured.

-

Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.

-

Procedure: Uninfected macrophages were seeded in 96-well plates and treated with the same concentrations of this compound as in the efficacy assay.

-

Measurement: After a 72-hour incubation, MTT reagent was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at 570 nm.

-

Analysis: The half-maximal cytotoxic concentration (CC₅₀) was determined. The Selectivity Index (SI) was calculated as the ratio of CC₅₀ to EC₅₀.

Visualized Workflows and Pathways

Diagrams are provided to visually represent the experimental process and the logical flow of the drug evaluation pipeline.

Caption: Workflow for determining in vitro antileishmanial efficacy.

Caption: Logic for calculating the compound's Selectivity Index.

Early-Stage Development of Antileishmanial Agent-8: A Technical Guide

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel antileishmanial agents. This technical guide provides an in-depth overview of the early-stage development of Antileishmanial agent-8, a promising 2,3-disubstituted quinoxaline derivative. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its synthesis, in vitro activity, and mechanism of action.

Compound Identification and In Vitro Activity

This compound, identified as compound 18 in foundational studies, is chemically known as 2,3-di-(4-methoxyphenyl)-quinoxaline . It has demonstrated potent and selective activity against Leishmania donovani, the causative agent of visceral leishmaniasis, one of the most severe forms of the disease.

Quantitative Data Summary

The in vitro biological activity of this compound was evaluated against the promastigote stage of Leishmania donovani and for cytotoxicity against rat skeletal muscle (L-6) cells. The results are summarized in the table below.

| Compound Name | Target Organism/Cell Line | IC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (SI) | Reference |

| This compound | Leishmania donovani promastigotes | 5.64 | - | 13.1 | [1] |

| This compound | L-6 cells | - | 73.9 | - | [1] |

Selectivity Index (SI) = CC₅₀ (L-6 cells) / IC₅₀ (L. donovani)

Experimental Protocols

Synthesis of this compound (2,3-di-(4-methoxyphenyl)-quinoxaline)

The synthesis of this compound is achieved through a condensation reaction between p-methoxybenzil and o-phenylenediamine.

Materials:

-

p-Methoxybenzil

-

o-Phenylenediamine

-

Ethanol

Procedure:

-

A solution of p-methoxybenzil (1 mmol) in 10 mL of ethanol is prepared.

-

To this solution, o-phenylenediamine (1 mmol) is added.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,3-di-(4-methoxyphenyl)-quinoxaline.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antileishmanial Activity Assay (Leishmania donovani promastigotes)

Materials:

-

Leishmania donovani promastigotes (strain MHOM/ET/67/L82)

-

Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution

-

Microplate reader

Procedure:

-

Leishmania donovani promastigotes are cultured in Schneider's insect medium at 25 °C.

-

Promastigotes in the logarithmic phase of growth are harvested and seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.

-

This compound is added to the wells in serial dilutions. A vehicle control (DMSO) is also included.

-

The plates are incubated at 25 °C for 72 hours.

-

Following incubation, resazurin solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

The IC₅₀ value is calculated from the dose-response curves.

Cytotoxicity Assay (L-6 Cells)

Materials:

-

L-6 cells (rat skeletal muscle myoblasts)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution

-

Microplate reader

Procedure:

-

L-6 cells are cultured in DMEM at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours.

-

Resazurin solution is added to each well, and the plates are incubated for 4 hours.

-

The fluorescence is measured using a microplate reader.

-

The CC₅₀ value is calculated from the dose-response curves.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

In Vitro Assay Workflow

Caption: Workflow for in vitro antileishmanial and cytotoxicity assays.

Proposed Mechanism of Action: Mitochondrial Dysfunction

Studies on related 2,3-diarylsubstituted quinoxaline derivatives suggest that their antileishmanial activity is mediated through the induction of mitochondrial dysfunction in the parasite. This leads to a cascade of events culminating in parasite death.

Caption: Proposed mitochondrial mechanism of action.

Conclusion

This compound, a 2,3-di-(4-methoxyphenyl)-quinoxaline, has emerged as a promising lead compound in the search for new treatments for leishmaniasis. Its potent in vitro activity against Leishmania donovani and favorable selectivity index warrant further investigation. The straightforward synthesis and the insights into its mitochondrial mechanism of action provide a solid foundation for future optimization and preclinical development. This technical guide consolidates the core early-stage data and methodologies to facilitate further research in this area.

References

Methodological & Application

Application Notes: In Vitro Efficacy of Antileishmanial Agent-8

These application notes provide a comprehensive protocol for evaluating the in vitro activity of a novel compound, designated "Antileishmanial Agent-8," against Leishmania species. The described assays are fundamental in the early stages of drug discovery for identifying and characterizing potential therapeutic agents against leishmaniasis.

The protocols detail methods to determine the compound's efficacy against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite.[1][2][3][4] Furthermore, a cytotoxicity assay is included to assess the compound's effect on host cells, a critical step for establishing a therapeutic window. Key parameters such as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are determined to calculate the Selectivity Index (SI), a crucial indicator of the compound's parasite-specific toxicity.[1][5][6]

Data Presentation

The efficacy and cytotoxicity of this compound are quantified and summarized in the tables below. This structured format allows for a clear assessment of the compound's potency and selectivity.

Table 1: Anti-promastigote Activity of this compound

| Compound | Target Organism | IC50 (µM) |

| This compound | Leishmania donovani (Promastigotes) | [Insert Value] |

| Reference Drug (e.g., Amphotericin B) | Leishmania donovani (Promastigotes) | [Insert Value] |

Table 2: Anti-amastigote Activity and Cytotoxicity of this compound

| Compound | Target | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Leishmania donovani (Intracellular Amastigotes) | [Insert Value] | J774A.1 Macrophages | [Insert Value] | [Insert Value] |

| Reference Drug (e.g., Miltefosine) | Leishmania donovani (Intracellular Amastigotes) | [Insert Value] | J774A.1 Macrophages | [Insert Value] | [Insert Value] |

Experimental Protocols

Protocol 1: Promastigote Viability Assay

This assay determines the effect of this compound on the extracellular, flagellated promastigote stage of the parasite.

Materials:

-

Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase.

-

Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

-

This compound stock solution (in DMSO).

-

Reference drug (e.g., Amphotericin B).

-

Resazurin sodium salt solution (e.g., AlamarBlue).[7]

-

Sterile 96-well microtiter plates.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in complete medium.[8]

-

Prepare serial dilutions of this compound and the reference drug in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells for untreated parasites (negative control) and a medium-only blank.

-

Incubate the plate at 26°C for 72 hours.[9]

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance using a microplate reader (e.g., 530 nm excitation, 590 nm emission for fluorescence).[7][9]

-

Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Assay

This assay evaluates the compound's activity against the clinically relevant amastigote form, which resides within a host macrophage.

Materials:

-

Complete DMEM or RPMI-1640 medium with 10% FBS.

-

Stationary-phase Leishmania promastigotes.

-

This compound and reference drug solutions.

-

Giemsa stain or a viability indicator like resazurin or a luciferase reporter system.[8][10]

-

Sterile 96-well plates (clear-bottom for microscopy).

Procedure:

-

Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate at 37°C with 5% CO2 for 24 hours to allow adherence. For THP-1 cells, pre-treatment with PMA is required to induce differentiation.[11]

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[11]

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with PBS to remove non-phagocytosed parasites.

-

Add fresh medium containing serial dilutions of this compound or the reference drug.

-

Incubate the plate for an additional 72 hours at 37°C with 5% CO2.[11]

-

Quantification:

-

Calculate the percentage of infection inhibition and determine the IC50 value.

Protocol 3: Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound against the host macrophage cell line to determine its selectivity.

Materials:

-

Macrophage cell line (same as used in the amastigote assay).

-

Complete culture medium.

-

This compound and a cytotoxic reference drug (e.g., podophyllotoxin).

-

Sterile 96-well plates.

Procedure:

-

Seed macrophages in a 96-well plate as described in the amastigote assay protocol (without parasite infection).

-

After 24 hours of adherence, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for the same duration as the amastigote assay (e.g., 72 hours) at 37°C with 5% CO2.

-

Add the viability reagent (e.g., resazurin) and incubate for 2-4 hours.

-

Measure fluorescence or absorbance as appropriate.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Mandatory Visualizations

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]